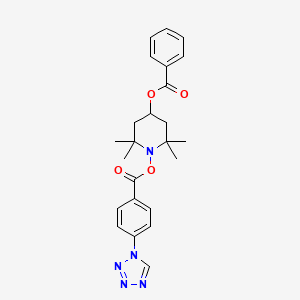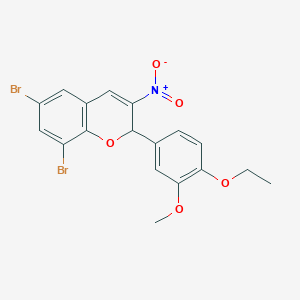
4-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL 4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE
Overview
Description
4-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL 4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE is a complex organic compound with a molecular formula of C24H27N5O4 . This compound is characterized by its unique structure, which includes a tetramethylpiperidine core, a tetrazole ring, and benzoate groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL 4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE typically involves multiple steps. One common method starts with the preparation of 2,2,6,6-tetramethylpiperidine, which can be synthesized through a conjugate addition reaction of ammonia to phorone, followed by a Wolff-Kishner reduction . The tetrazole ring is then introduced through a reaction with sodium azide and a suitable nitrile . Finally, the benzoate groups are added via esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL 4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylamines and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines and other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate and tetrazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylamines, while reduction can produce amines .
Scientific Research Applications
4-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL 4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL 4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE involves its interaction with molecular targets such as ROS. The compound can react with ROS, leading to the formation of stable radicals that can be detected using ESR spectroscopy . This property makes it useful in studying oxidative stress and related biological processes.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor to the compound, used as a hindered base in organic synthesis.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A stable radical used in oxidation reactions and as a spin label.
Uniqueness
4-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL 4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE is unique due to its combination of a tetramethylpiperidine core, a tetrazole ring, and benzoate groups. This structure imparts distinctive chemical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(4-benzoyloxy-2,2,6,6-tetramethylpiperidin-1-yl) 4-(tetrazol-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-23(2)14-20(32-21(30)17-8-6-5-7-9-17)15-24(3,4)29(23)33-22(31)18-10-12-19(13-11-18)28-16-25-26-27-28/h5-13,16,20H,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJFDTLAKJDJNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1OC(=O)C2=CC=C(C=C2)N3C=NN=N3)(C)C)OC(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2Z,3Z)-3-(3,3-DIMETHYL-2-OXOBUTYLIDENE)-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YLIDENE]-3,3-DIMETHYLBUTAN-2-ONE](/img/structure/B4295515.png)
![(5Z)-3-(3-chloro-4-methylphenyl)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4295520.png)
![5-chloro-2-(5-{[1,5-dioxo-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-2(1H)-yliden]methyl}-2-furyl)benzoic acid](/img/structure/B4295524.png)
![1-[3,4,6-TRICHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AZEPANE](/img/structure/B4295526.png)

![1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(2-FLUOROPHENOXY)SULFONYL]UREA](/img/structure/B4295563.png)
![2,4-DICHLOROPHENYL N-({4-[CHLORO(DIFLUORO)METHOXY]ANILINO}CARBONYL)SULFAMATE](/img/structure/B4295564.png)


![4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(BUTAN-2-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B4295584.png)
![4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE](/img/structure/B4295599.png)
![2-({4-[4-(1-adamantyl)piperazino]-6-[4-(trifluoromethoxy)anilino]-1,3,5-triazin-2-yl}amino)-1-ethanol](/img/structure/B4295601.png)
![N2-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N4-BUTYL-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B4295609.png)
